molecular formula C18H17Cl2NO3 B3960863 3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-(4-CHLOROPHENYL)BUTANOIC ACID

3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-(4-CHLOROPHENYL)BUTANOIC ACID

Cat. No.: B3960863
M. Wt: 366.2 g/mol
InChI Key: WCYGUXMNQWIJOV-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-(4-chlorophenyl)butanoic acid is a synthetic organic compound characterized by the presence of chlorinated aromatic rings and a butanoic acid moiety

Properties

IUPAC Name

4-(3-chloro-2-methylanilino)-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11-15(20)3-2-4-16(11)21-18(24)13(10-17(22)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGUXMNQWIJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloro-2-methylphenyl)carbamoyl]-4-(4-chlorophenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with 4-chlorobutyryl chloride to form the desired carbamoyl intermediate.

    Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-(4-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-(4-chlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-chloro-2-methylphenyl)carbamoyl]-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylbutanoic acid
  • **3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-(4-methylphenyl)butanoic acid
  • **3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-(4-fluorophenyl)butanoic acid

Uniqueness

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-(4-chlorophenyl)butanoic acid is unique due to the presence of two chlorinated aromatic rings, which can influence its reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-(4-CHLOROPHENYL)BUTANOIC ACID
Reactant of Route 2
3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-(4-CHLOROPHENYL)BUTANOIC ACID

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